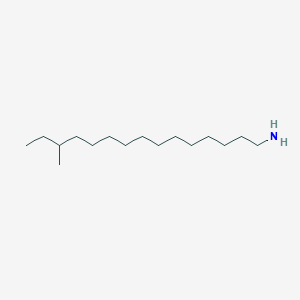

13-Methylpentadecan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

132915-82-3 |

|---|---|

Molecular Formula |

C16H35N |

Molecular Weight |

241.46 g/mol |

IUPAC Name |

13-methylpentadecan-1-amine |

InChI |

InChI=1S/C16H35N/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3-15,17H2,1-2H3 |

InChI Key |

LDGMDTRJMPKGQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 13 Methylpentadecan 1 Amine and Analogous Branched Alkylamines

Classical and Contemporary Approaches to Primary Amine Synthesis

The construction of primary amines can be achieved through several established and modern synthetic routes. The choice of method often depends on the availability of starting materials, steric hindrance around the reaction centers, and desired selectivity.

Reductive Amination Strategies for Alkylamine Construction

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and the ready availability of starting materials. researchgate.net This method typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent to form a primary amine. rsc.org For the synthesis of a branched primary amine like 13-methylpentadecan-1-amine, the corresponding ketone, 13-methylpentadecan-2-one, would be the ideal starting material.

The process is often challenged by the need for selective catalysts that can prevent side reactions, such as the over-alkylation of the amine product or the reduction of the initial carbonyl compound to an alcohol. rsc.org Recent advancements have focused on developing robust and reusable catalysts to improve efficiency and selectivity. For instance, nickel nanoparticles have been shown to be effective catalysts for the reductive amination of ketones to produce branched primary amines. researchgate.net Similarly, in situ-generated cobalt catalysts have demonstrated high efficiency and selectivity under mild conditions. acs.org

| Catalyst System | Starting Materials | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ni-TA@SiO2-800 | Ketones, NH3, H2 | 120 °C, 5-7 bar NH3, 20 bar H2 | Reusable, efficient for branched primary amines | researchgate.net |

| In situ-generated Cobalt | Aldehydes/Ketones, aq. NH3, H2 | 80 °C, 1-10 bar H2 | High selectivity, mild conditions, easy catalyst separation | acs.org |

Nucleophilic Substitution Pathways in Amine Synthesis

Nucleophilic substitution represents a fundamental approach to forming C-N bonds. In the context of synthesizing primary amines, this typically involves the reaction of an alkyl halide with ammonia or an ammonia equivalent. However, this method is often plagued by a lack of selectivity, leading to the formation of secondary and tertiary amines through over-alkylation. masterorganicchemistry.comfiveable.me

For sterically hindered substrates, such as a halide precursor to this compound, the SN2 reaction pathway is less favorable, and competing elimination reactions can become significant. fiveable.me Despite these challenges, advancements in catalyst design and reaction conditions continue to refine this classical transformation.

Gabriel Amine Synthesis and Modern Adaptations

The Gabriel synthesis is a well-established method that circumvents the issue of over-alkylation in primary amine synthesis. masterorganicchemistry.com This process utilizes potassium phthalimide (B116566) as a protected form of ammonia. fiveable.me The phthalimide anion acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. masterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. masterorganicchemistry.comunacademy.com

A key advantage of the Gabriel synthesis is its ability to produce pure primary amines. vedantu.com However, the traditional method is generally not effective for secondary alkyl halides due to steric hindrance, which can impede the nucleophilic attack of the phthalimide ion. unacademy.compearson.com Modern adaptations of this synthesis focus on milder deprotection conditions and expanding the substrate scope.

Fukuyama Amine Synthesis and Related Reductive Transformations

The Fukuyama amine synthesis provides a versatile and mild method for preparing primary and secondary amines. researchgate.net This strategy involves the use of a 2-nitrobenzenesulfonamide (B48108) (nosyl) protecting group. rsc.org A primary amine can be reacted with 2-nitrobenzenesulfonyl chloride, and the resulting sulfonamide can be alkylated. researchgate.net Deprotection is then achieved under mild conditions using a thiol and a base, yielding the secondary amine. For primary amine synthesis, a nosyl-protected ammonia equivalent can be alkylated, followed by deprotection.

An important feature of the Fukuyama method is that both the alkylation and deprotection steps proceed under mild conditions, making it suitable for complex molecules with sensitive functional groups. rsc.org An improved Fukuyama-Mitsunobu procedure has been developed that uses reagents that generate easily removable by-products, leading to a cleaner reaction mixture. nih.gov

Reduction of Nitro Compounds for Primary Amine Formation

The reduction of nitroalkanes is a reliable method for the synthesis of primary amines. blogspot.comresearchgate.net This transformation can be achieved using various reducing agents and conditions. blogspot.com Catalytic hydrogenation, often with a palladium on carbon (Pd/C) catalyst, is a common and efficient method. blogspot.com Another approach involves the use of metals, such as iron, tin, or zinc, in an acidic medium. blogspot.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH4) is also an effective reducing agent. blogspot.com

The synthesis of the required long-chain branched nitroalkane precursor can be accomplished through various C-C bond-forming reactions, followed by the introduction of the nitro group. The nitro-Mannich (or aza-Henry) reaction, for instance, allows for the formation of β-nitroamines, which can then be reduced to the corresponding diamines. wikipedia.org

| Reducing Agent | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Ethanol solvent | Broadly applicable | blogspot.com |

| Metal and Acid (e.g., Fe, Sn, Zn in HCl) | Acidic medium | Generally effective | blogspot.com |

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvent | Effective for aliphatic nitro compounds | blogspot.com |

| Transfer Hydrogenation (e.g., Ammonium (B1175870) formate, Pd/C) | Mild conditions | Used for nitroalkenes to saturated amines | ursinus.edu |

Advanced Catalytic Methods for Branched Alkylamine Synthesis

Recent research has focused on developing novel catalytic methods for the synthesis of branched alkylamines, often with high levels of stereocontrol. These methods offer more direct and efficient routes to these important molecules.

One such approach is the catalytic 1,1-addition of C–H bonds and aminating agents to terminal alkenes. nih.gov This method allows for the convergent synthesis of α-branched amines from smaller precursors and can be rendered asymmetric through the use of chiral catalysts. nih.gov Another innovative strategy is the visible-light-mediated carbonyl alkylative amination, which brings together primary amines, aldehydes, and alkyl iodides in a multicomponent coupling reaction to produce a wide array of α-branched secondary alkylamines. chemrxiv.orgrsc.org

Furthermore, dual-catalysis systems, combining visible-light and cobalt catalysis, have enabled the direct allylic C-H amination of alkenes with amines to afford branched allylic amines. nih.gov For the synthesis of α-tertiary primary amines, a photocatalytic C-H alkylation of unmasked primary amines has been developed, utilizing an azide (B81097) ion as a hydrogen atom transfer (HAT) catalyst. bohrium.com These advanced methods represent the cutting edge of amine synthesis and hold great promise for the efficient construction of complex, branched amine structures.

Transition Metal-Catalyzed Amine Synthesis

Transition-metal catalysis has become a cornerstone for the synthesis of complex aliphatic amines from simple and readily available starting materials. acs.orgresearchgate.net These methods offer highly practical and atom-economic routes to a diverse array of α-branched amine products. nih.gov

One prominent strategy is the hydroamination of alkenes, which involves the direct addition of an amine N-H bond across a carbon-carbon double bond. acs.org For instance, iridium-catalyzed hydroamination has been shown to be effective for the synthesis of chiral amines with high enantioselectivity. acs.org Another powerful approach is the reductive amination of ketones. For example, RuCl2(PPh3)3 has been utilized as a catalyst for the synthesis of branched primary amines from ketones with ammonia and hydrogen gas. researchgate.net This method has been successfully applied to a variety of ketones, affording the corresponding primary amines in good yields. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Branched Amines

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| [Ir(coe)2Cl]2 / DTBM–Segphos / KHMDS | Bicyclic Alkenes / Anilines | Chiral Secondary Amines | High yields and excellent enantioselectivities (up to 99% ee). acs.org |

| RuCl2(PPh3)3 | Ketones | Branched Primary Amines | Effective for a broad range of ketones. researchgate.net |

| Copper Hydride (CuH) | Alkenes / Alkynes | Chiral α-Branched and Linear Primary Amines | Utilizes 1,2-benzisoxazole (B1199462) as an electrophilic primary amine source under mild conditions. scispace.com |

C-H Functionalization Strategies Towards Alkylamines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of amines, avoiding the need for pre-functionalized starting materials. nih.govnih.gov These methods often employ transition-metal catalysts to selectively activate and functionalize C-H bonds. nih.gov

One notable approach involves the transition-metal-catalyzed addition of C-H bonds to imines, providing a convergent route to α-branched amines. nih.gov This strategy is compatible with a wide range of functional groups and avoids the generation of stoichiometric waste products. nih.gov Furthermore, the development of four-component C-H functionalization reactions using a diversifiable hydrazone directing group has enabled the efficient synthesis of α-branched amines. nih.gov

More recently, a dual-catalytic system combining visible-light photoredox catalysis and cobalt catalysis has been developed for the direct allylic C-H amination of alkenes with free amines. nih.gov This method allows for the formation of branched primary, secondary, and tertiary aliphatic amines with high regio- and chemoselectivity, even at sterically hindered positions. nih.gov Bio-inspired catalytic systems, mimicking copper amine oxidases, have also been developed for the aerobic oxidative C-H functionalization of primary aliphatic amines to produce 1,2-disubstituted benzimidazoles. nih.govchemrxiv.org

Visible-Light-Mediated Carbonyl Alkylative Amination for α-Branched Structures

Visible-light-mediated photoredox catalysis has revolutionized the synthesis of complex organic molecules, including α-branched amines. rsc.orgcam.ac.uk This approach utilizes light energy to drive chemical transformations, often under mild reaction conditions.

A significant advancement in this area is the carbonyl alkylative amination (CAA) reaction, which brings together primary amines, aldehydes, and alkyl iodides in a multicomponent coupling. rsc.orgchemrxiv.org This method facilitates the synthesis of a wide range of α-branched secondary alkylamines. rsc.org The reaction is believed to proceed through the addition of an alkyl radical to an imine intermediate. rsc.org This strategy has been successfully applied to the synthesis of over 50 new α-branched alkylamines, demonstrating its broad scope and utility. cam.ac.uk The process has also been extended to the telescoped synthesis of α-branched N-heterocycles. rsc.org

Zinc-Mediated Carbonyl Alkylative Amination for Complex Alkylamines

To overcome some limitations of the visible-light-driven carbonyl alkylative amination (CAA), such as competitive reductive amination, a zinc-mediated CAA reaction has been developed. acs.orgacs.org This improved method offers a robust and general approach for the efficient synthesis of complex alkylamines, including those with significant steric hindrance. nih.govresearchgate.net

The zinc-mediated process effectively eliminates the competitive reductive amination pathway, simplifies purification, and expands the reaction scope. acs.orgdigitellinc.com A key advantage of this methodology is its ability to employ primary amines as effective coupling partners, enabling the direct synthesis of complex secondary alkylamines. acs.orgnih.gov Furthermore, this strategy has been successfully applied to the synthesis of α-trialkyl tertiary amines, a class of compounds that are not readily accessible via traditional carbonyl reductive amination. acs.org The reaction is scalable, from microtiter plate-based high-throughput experimentation to gram-scale synthesis. nih.gov

Table 2: Comparison of Visible-Light vs. Zinc-Mediated Carbonyl Alkylative Amination

| Feature | Visible-Light-Mediated CAA | Zinc-Mediated CAA |

|---|---|---|

| Primary Amine Reactivity | Lower yields, particularly with electron-deficient amines. acs.orgnih.gov | Effective coupling partners, enabling synthesis of complex secondary amines. acs.orgnih.gov |

| Side Reactions | Competitive reductive amination can be a significant issue. acs.org | Eliminates competitive reductive amination. acs.org |

| Scalability | Can have scalability issues. acs.org | Scalable from micromoles to gram-scale. nih.gov |

| Substrate Scope | Broad scope in secondary amines, aldehydes, and alkyl halides. acs.org | Expanded scope, including the use of carboxylic acid derivatives as alkyl donors. acs.org |

Biocatalytic and Sustainable Synthesis Routes for Branched Primary Amines

In addition to traditional chemical synthesis, biocatalytic and green chemistry approaches are gaining prominence for the production of branched primary amines, offering environmentally friendly alternatives.

Amine Transaminases in Chiral Amine Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, often with high enantioselectivity. nih.govfrontiersin.org

The industrial application of ATAs has been highlighted in the synthesis of sitagliptin, an anti-diabetic drug. nih.gov Recent research has focused on expanding the substrate scope of ATAs through protein engineering and discovering new enzymes from microbial sources. nih.govfrontiersin.org Innovative process strategies, such as in situ product removal and the use of flow reactors, are being developed to overcome challenges like unfavorable reaction equilibria and substrate/product inhibition. nih.govnih.gov The immobilization of transaminases on membranes is another promising approach to enhance their stability and reusability for continuous flow synthesis processes. rsc.org

Green Chemistry Metrics and Environmental Footprint Assessment of Amine Synthesis Pathways

The principles of green chemistry are increasingly being applied to the synthesis of amines to minimize environmental impact. rsc.orgrsc.org Green chemistry metrics provide a quantitative framework for evaluating the "greenness" of a chemical process. rsc.orgscilit.com

Key metrics include atom economy (AE), reaction mass efficiency (RME), and process mass intensity (PMI). rsc.orgresearchgate.net These metrics help chemists assess the efficiency of reactant conversion into the desired product and quantify the amount of waste generated. rsc.org The CHEM21 green metrics toolkit is a valuable resource for a comprehensive evaluation of amine synthesis pathways, considering factors like resource efficiency, environmental health, and safety. rsc.orgrsc.org By comparing new synthetic routes to existing methods using these metrics, researchers can identify more sustainable and environmentally friendly processes for the production of amines. rsc.orgacs.org

Table 3: Key Green Chemistry Metrics

| Metric | Calculation | Purpose |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. rsc.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more practical measure of reaction efficiency, accounting for yield. rsc.org |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Evaluates the total mass of materials (reactants, solvents, reagents) used to produce a certain amount of product, highlighting waste generation. researchgate.net |

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search of scientific databases and literature, specific experimental spectroscopic data for the chemical compound this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, could not be located. As a result, the generation of a detailed scientific article adhering to the provided outline is not possible at this time.

The structured article requested requires in-depth analysis of specific spectral data, including the creation of data tables for ¹H and ¹³C NMR chemical shifts and interpretation of mass spectrometry fragmentation patterns. Without access to the primary spectral data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

General principles of NMR and MS for long-chain and branched amines can be discussed, but this would not fulfill the specific requirements of the user's outline for a detailed analysis of this compound itself.

It is recommended to seek out a source that has synthesized and characterized this specific molecule to obtain the necessary data. Alternatively, a similar, more readily available compound with published spectroscopic data could be used as a substitute for the purpose of a detailed analytical discussion, if the user deems it appropriate.

Advanced Spectroscopic Characterization Techniques for 13 Methylpentadecan 1 Amine

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound with high accuracy. For 13-Methylpentadecan-1-amine, HRMS provides an exact mass measurement, which serves to confirm its molecular formula, C₁₆H₃₅N. Low-resolution mass spectrometers can separate ions that differ by one whole mass unit, whereas HRMS can distinguish between ions with very small mass differences, allowing for the unambiguous determination of an elemental composition. wiley.com

The theoretical monoisotopic mass of this compound can be calculated with high precision. This value is then compared to the experimentally measured mass. The molecular formula for isomers of this compound is C₁₆H₃₅N, which corresponds to a theoretical exact mass of 241.276950121 Da. nih.govnih.gov HRMS instruments can measure this value with errors in the parts-per-million (ppm) range, confirming the presence of 16 carbon atoms, 35 hydrogen atoms, and one nitrogen atom, and excluding other possible molecular formulas that might have the same nominal mass. Techniques such as gas chromatography coupled with a high-resolution mass spectrometer (GC/Q-TOF) are often employed for such analyses. h-brs.delcms.cz

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₅N |

| Theoretical Monoisotopic Mass (Da) | 241.27695 |

This table presents the theoretical high-resolution mass data used to confirm the elemental composition of this compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, a primary aliphatic amine, is characterized by several distinct absorption bands that confirm its structure. orgchemboulder.com

Primary amines (RNH₂) exhibit two moderately weak N-H stretching bands in the region of 3500 cm⁻¹ to 3300 cm⁻¹. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org Another key feature is the N-H bending vibration (scissoring), which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org Furthermore, a broad N-H wagging band can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.com The long alkyl chain gives rise to strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400-3300 | Medium-Weak orgchemboulder.com |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2960-2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650-1580 | Medium-Variable orgchemboulder.com |

| C-H Bend | Alkyl (CH₂) | ~1465 | Medium |

| C-H Bend | Methyl (CH₃) | ~1375 | Medium |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium-Weak orgchemboulder.com |

This table summarizes the principal infrared absorption frequencies anticipated for the functional groups within this compound.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon backbone of this compound. renishaw.com While IR is effective for polar functional groups like -NH₂, Raman spectroscopy excels at characterizing the C-C bond vibrations within the long, branched alkyl chain. renishaw.com

The Raman spectrum of a long-chain alkane is characterized by the Longitudinal Acoustic Mode (LAM), a low-frequency vibration related to the accordion-like motion of the entire molecular chain. mdpi.com The frequency of the LAM is inversely proportional to the length of the all-trans planar zigzag segment of the chain. For substituted alkanes like alkylamines, the mass of the terminal amine group can affect the LAM frequency. mdpi.com Additionally, the symmetric C-C stretching mode, typically found around 800-900 cm⁻¹, provides insights into the chain conformation. The presence of branching can lead to splitting or shifting of this band, allowing for the distinction between different isomers or conformers. mdpi.com Raman spectroscopy can also identify polymorphs, which are different crystalline forms of the same compound. renishaw.com

Table 3: Key Raman Shifts for this compound Characterization

| Vibrational Mode | Structural Feature | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2800-3000 | Confirms aliphatic nature |

| C-C Stretch | Carbon Backbone | 800-1200 | Sensitive to conformation and branching mdpi.com |

This table highlights the Raman spectroscopic features useful for analyzing the carbon skeleton and conformation of this compound.

Electronic Spectroscopy and Diffraction Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For saturated compounds like this compound, which lack chromophores such as double bonds or aromatic rings, the UV-Vis spectrum is of limited use for detailed structural identification. bbec.ac.in

Saturated aliphatic amines exhibit only a weak absorption band at short wavelengths, typically around 220 nm. libretexts.org This absorption corresponds to an n→σ* transition, where a non-bonding electron from the nitrogen lone pair is promoted to an antibonding sigma (σ*) orbital of a C-N or N-H bond. libretexts.orgbbec.ac.in This transition is a high-energy process, resulting in absorption in the far-UV region. bbec.ac.in Consequently, the compound is transparent throughout the near-UV and visible regions (200-800 nm). While not useful for identification on its own, the absence of significant absorption above 220 nm confirms the lack of unsaturation or aromaticity in the molecule.

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Wavelength (λ_max) | Molar Absorptivity (ε) | Region |

|---|---|---|---|

| n→σ* | ~220 nm libretexts.org | Weak | Far-UV |

This table outlines the anticipated electronic absorption characteristics of this compound, indicating its transparency in the standard UV-Vis range.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical state of the elements within a material. acs.orgacs.org When analyzing this compound, XPS provides binding energies of core-level electrons, which are characteristic of each element and its bonding environment. The C 1s spectrum would be dominated by a peak at approximately 285.0 eV, corresponding to the C-C and C-H bonds of the long alkyl chain. A smaller, higher-binding-energy shoulder corresponding to the C-N bond would also be present at around 286.6 eV. nih.gov The N 1s spectrum is particularly diagnostic, with the primary amine nitrogen (-NH₂) expected to show a single peak at a binding energy of approximately 399-400 eV. nih.govxpsfitting.com This allows for clear identification of the nitrogen's chemical state.

Table 5: Predicted XPS Binding Energies for this compound

| Core Level | Functional Group | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | 285.0 |

| C 1s | C-N | ~286.6 nih.gov |

This table presents the expected core-level binding energies for carbon and nitrogen in this compound as would be determined by XPS.

Derivatization Strategies for Analytical and Synthetic Applications of 13 Methylpentadecan 1 Amine

Derivatization for Enhanced Chromatographic Properties

For gas chromatography (GC) and high-performance liquid chromatography (HPLC), the inherent properties of primary amines—high polarity, low volatility, and a tendency to form hydrogen bonds—can lead to poor chromatographic performance, such as peak tailing and adsorption on the column. researchgate.netresearchgate.net Derivatization addresses these issues by converting the amine into a less polar, more volatile, and more thermally stable compound. researchgate.netgcms.cz

Acylation Reactions for Improved Volatility and Detectability in GC and GC-MS

Acylation is a widely used technique for derivatizing primary amines like 13-Methylpentadecan-1-amine. researchgate.net This reaction introduces an acyl group (R-C=O) by replacing the active hydrogen on the nitrogen atom, forming a stable amide. researchgate.netvt.edu Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are particularly effective reagents. h-brs.de

The resulting trifluoroacetamide (B147638) derivative of this compound is significantly more volatile and less polar than the parent amine. This improved volatility is essential for analysis by gas chromatography (GC). Furthermore, the introduction of fluorine atoms creates a derivative with a high affinity for electrons, making it highly suitable for sensitive detection by an electron capture detector (ECD). gcms.cz The reaction with TFAA is robust and can be applied to identify long-chain primary alkyl amines in various matrices. h-brs.de Other perfluoroacylating reagents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are also used and offer excellent chromatographic properties and high sensitivity for ECD and mass spectrometry (MS) detection. gcms.cznih.gov

Table 1: Common Acylating Reagents for Primary Amine Derivatization This table is interactive. Users can sort and filter the data.

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Highly reactive and volatile; forms stable derivatives suitable for GC-ECD and GC-MS. gcms.cz |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionamide | Forms derivatives with excellent chromatographic properties for sensitive detection. gcms.cz |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyrylamide | Produces the most sensitive derivatives for EC detection among common fluorinated anhydrides. gcms.cznih.gov |

Silylation Approaches for Primary Amine Analysis

Silylation is one of the most common derivatization methods in GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jpaliyuncs.com For a primary amine like this compound, this reaction significantly reduces polarity and the potential for hydrogen bonding, leading to more volatile and thermally stable derivatives. researchgate.netgcms.cz The result is improved chromatographic peak shape (narrower and more symmetrical) and enhanced detection. researchgate.net

A frequently used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edusigmaaldrich.com It is highly reactive and its byproducts are volatile, which minimizes interference during chromatographic analysis. researchgate.netsigmaaldrich.com The reactivity of silylating agents can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). gcms.czaliyuncs.com A mixture of BSTFA with 1% TMCS is often recommended for derivatizing compounds that are difficult to silylate, including secondary amines and hindered hydroxyls. chemcoplus.co.jpresearch-solution.com For primary amines, BSTFA alone is often sufficient, reacting readily to form the corresponding TMS-amine derivative. iu.edu

Table 2: Common Silylating Reagents for Primary Amine Derivatization This table is interactive. Users can sort and filter the data.

| Reagent | Abbreviation | Silyl (B83357) Group | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive; byproducts are volatile and do not typically interfere with analysis. researchgate.netsigmaaldrich.com |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | A powerful and universal silylating agent. chemcoplus.co.jp |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A strong silyl donor, similar in reactivity to BSA. |

Formation of Aryl Derivatives for Chromatographic Separation

The formation of aryl derivatives is another effective strategy, particularly for analysis by high-performance liquid chromatography (HPLC). Primary amines like this compound typically lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. chromatographyonline.com Derivatization with a reagent that introduces an aromatic ring system overcomes this limitation.

Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), is a classic and effective agent for this purpose. edpsciences.org It reacts with primary amines to form a highly stable N-dinitrophenyl (DNP) derivative. edpsciences.org This DNP derivative possesses a strong UV absorption, enabling sensitive and selective detection by HPLC-UV. chromatographyonline.comedpsciences.org Other reagents such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are also used to introduce fluorescent tags, allowing for even more sensitive detection. thermofisher.com The derivatization with DNFB is robust and has been successfully applied to the analysis of various primary and secondary amines. edpsciences.orgnih.gov

Chemical Modification for Spectroscopic Characterization

Beyond improving chromatographic behavior, derivatization is a key tool for detailed structural elucidation using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR).

Chiral Derivatization for Enantiopurity Determination via NMR

The methyl group at the 13th position of this compound makes it a chiral molecule, existing as two enantiomers (R and S). Distinguishing and quantifying these enantiomers is crucial in many contexts. NMR spectroscopy, while powerful, cannot differentiate between enantiomers directly as they are spectroscopically identical in an achiral environment. acs.org

To overcome this, a chiral derivatizing agent (CDA) is used. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for this purpose. wikipedia.orgwikipedia.org An enantiomerically pure form of Mosher's acid (either R or S), typically as its more reactive acid chloride, is reacted with the racemic or scalemic this compound. wikipedia.orgacs.org This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (R,R) and (S,R) amides). udel.edu

Diastereomers have different physical and chemical properties and, crucially, are distinguishable by NMR spectroscopy. udel.edu The protons (¹H NMR) and fluorine atoms (¹⁹F NMR) in the two diastereomeric amides exist in different chemical environments, leading to separate and distinct signals in the NMR spectrum. acs.orgnih.gov By integrating the areas of these corresponding signals, the ratio of the diastereomers can be accurately determined, which directly reflects the enantiomeric ratio (and thus the enantiomeric excess) of the original amine sample. springernature.comresearchgate.net

Mechanistic Insights into Derivatization Reactions of Amines

The derivatization of this compound relies on fundamental organic reactions, primarily nucleophilic substitution at an acyl carbon or a silicon atom.

The acylation of a primary amine with an acid anhydride like TFAA proceeds via a nucleophilic acyl substitution mechanism. nasa.govcore.ac.uk The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the trifluoroacetate (B77799) anion as a leaving group and forming the stable N-acylated amide derivative. core.ac.uk

Silylation with a reagent like BSTFA also follows a nucleophilic substitution pathway. aliyuncs.comsigmaaldrich.com The reaction is understood as a nucleophilic attack by the amine on the silicon atom of the silyl donor. aliyuncs.com This leads to a bimolecular transition state. The reaction proceeds to completion because the leaving group from the silylating agent is a weaker base than the amine that is being derivatized. aliyuncs.com The addition of a catalyst like TMCS enhances the electrophilicity of the silicon center in the primary silylating agent (e.g., BSTFA), thereby increasing its reactivity, especially towards sterically hindered or less reactive amines. aliyuncs.comresearch-solution.com

The reaction with a chiral derivatizing agent like Mosher's acid chloride is another example of nucleophilic acyl substitution. The primary amine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. The expulsion of a chloride ion, an excellent leaving group, results in the formation of the stable diastereomeric amide. udel.edued.gov For this reaction to accurately reflect the initial enantiomeric composition, it must be driven to completion to avoid potential kinetic resolution, where one enantiomer might react slightly faster than the other. udel.edu

Natural Occurrence and Biosynthetic Pathways of Branched Long Chain Alkylamines

Biological Sources and Isolation of Alkylamines

Fungi and bacteria are known to produce a diverse array of volatile organic compounds (VOCs) as part of their primary and secondary metabolism. diva-portal.org These emissions are complex mixtures that can include alcohols, aldehydes, ketones, terpenes, and various amines. nih.gov The specific composition of these volatile blends is dependent on the microbial species and the environmental conditions under which it is grown. nih.gov

Several common fungal genera found in indoor environments, such as Aspergillus, Penicillium, Alternaria, and Cladosporium, are significant producers of VOCs. nih.gov While the characteristic "moldy" odor is often attributed to compounds like 1-octen-3-ol, amines are also a component of the volatiles released by microorganisms. diva-portal.orgjst.go.jp For example, studies have shown that volatile amines emitted from bacterial cultures can inhibit the growth of fungi like Aspergillus niger. jst.go.jp

Certain bacteria are notable for their production of volatile amines. Various soil-borne Bacillus species, for instance, are reported to produce VOCs that include amines with antifungal properties. mdpi.com Research on Bacillus velezensis CE 100 identified 5-nonylamine as a key volatile component that inhibits the spore germination and mycelial growth of pathogenic fungi. mdpi.com Similarly, denitrifying bacteria such as Pseudomonas stutzeri can utilize a range of even-numbered primary fatty amines (from C4 to C18) as their sole source of carbon, energy, and nitrogen, indicating a robust metabolic machinery for processing these compounds. nih.govoup.com The degradation of these long-chain alkylamines is also studied in other Pseudomonas species isolated from activated sludge. nih.gov

The isolation of alkylamines from biological sources often involves enrichment cultures from environments like soil or activated sludge, followed by purification and identification techniques. nih.govnih.gov For laboratory or industrial purposes, processes have been developed for the isolation of organic amines from compositions that also contain acids, by creating a multi-phase system to separate an amine-rich phase. google.com Commercially, high-purity alkyl amines can be isolated by the fractional distillation of fatty alkyl amine mixtures derived from natural sources. industrialchemicals.gov.au

Table 1: Examples of Microorganisms Producing or Metabolizing Volatile Amines

| Microorganism | Type | Amines/Alkylamines Mentioned | Source/Habitat | Reference |

|---|---|---|---|---|

| Aspergillus spp. | Fungus | General volatile amines (inhibited by) | Indoor environments | nih.govjst.go.jp |

| Penicillium spp. | Fungus | General volatile amines | Indoor environments | nih.gov |

| Bacillus velezensis | Bacterium | 5-nonylamine | Soil | mdpi.com |

| Pseudomonas stutzeri | Bacterium | C4 to C18 primary fatty amines (metabolized) | Soil, active sludge | nih.govoup.com |

The biosynthetic origins of long-chain alkylamines, including branched variants like 13-Methylpentadecan-1-amine, are closely linked to the metabolism of natural lipids and fatty acids. oup.comindustrialchemicals.gov.au Many primary fatty amines are derived from fatty acids sourced from agricultural products such as vegetable oils and tallow. oup.com Consequently, the resulting commercial amine products are often mixtures of homologues with varying chain lengths and degrees of unsaturation, reflecting the composition of the precursor fats and oils. oup.comindustrialchemicals.gov.au

A direct biosynthetic route for converting fatty acids into primary fatty amines has been demonstrated through biocatalytic cascades. researchgate.net This enzymatic process allows for the successful amination of both saturated and unsaturated fatty acids with carbon chain lengths ranging from C6 to C18, achieving high conversion rates. researchgate.net

The broader family of fatty acid amides, which consists of a fatty acid linked to a biogenic amine, provides further insight into the biosynthetic pathways. frontiersin.orgnih.gov The formation of these molecules is a biologically significant process. frontiersin.orgnih.gov The biosynthesis of N-acyl amino acids, a class within the fatty acid amide family, requires the enzymatic activation of the fatty acid's carboxyl group, which can then react with an amino acid. frontiersin.org This highlights a fundamental biochemical principle where fatty acids are key precursors for a variety of amine-containing lipids.

Fungal and Microbial Production of Volatile Organic Compounds Including Amines

Enzymatic Mechanisms in Alkylamine Biogenesis

The formation and metabolism of long-chain alkylamines are governed by specific enzymatic reactions. While direct biosynthetic pathways for compounds like this compound are not extensively detailed, the mechanisms elucidated for the degradation and enzymatic synthesis of related molecules provide a clear framework.

A key pathway proposed for the aerobic degradation of long-chain alkylamines in bacteria like Pseudomonas species involves a two-step oxidative process. nih.govresearchgate.net

Alkylamine Dehydrogenase: The process is initiated by an alkylamine dehydrogenase that mediates the cleavage of the carbon-nitrogen bond (C-N), converting the primary amine into its corresponding alkanal (aldehyde) and releasing ammonium (B1175870). nih.govresearchgate.net

Aldehyde Dehydrogenase: The resulting alkanal is subsequently oxidized into a fatty acid by an aldehyde dehydrogenase. nih.govresearchgate.net This fatty acid can then be channeled into the β-oxidation cycle for energy production. researchgate.net

Conversely, a powerful enzymatic cascade has been constructed for the synthesis of primary fatty amines from fatty acids, effectively reversing the degradative pathway. researchgate.net This synthetic route also involves two principal enzyme classes:

Carboxylic Acid Reductase (CAR): This enzyme utilizes ATP and NADPH to reduce a fatty acid to a fatty aldehyde. researchgate.net

ω-Transaminase (ω-TA): The fatty aldehyde intermediate is then aminated by a transaminase, which transfers an amino group from a donor molecule to the aldehyde, yielding the final primary fatty amine. researchgate.net

Cytochrome P450 enzymes are also known to be involved in the metabolism of alkylamines. nih.govresearchgate.net Their role often involves N-dealkylation or N-hydroxylation, which are critical steps in the breakdown and modification of amine-containing compounds. nih.govresearchgate.net While often studied in the context of drug metabolism, these enzymatic capabilities are fundamental to the biological processing of amines. Furthermore, photoenzymatic approaches using flavin-dependent 'ene'-reductases have been developed for the synthesis of chiral alkylamines, showcasing novel enzymatic strategies for C-N bond formation. acs.orgresearchgate.net

Table 2: Key Enzymes in Alkylamine Biogenesis and Metabolism

| Enzyme | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Alkylamine Dehydrogenase | Oxidative deamination | Primary Alkylamine | Alkanal, Ammonium | nih.govresearchgate.net |

| Aldehyde Dehydrogenase | Oxidation | Alkanal | Fatty Acid | nih.govresearchgate.net |

| Carboxylic Acid Reductase (CAR) | Reduction | Fatty Acid | Fatty Aldehyde | researchgate.net |

| ω-Transaminase (ω-TA) | Amination | Fatty Aldehyde | Primary Fatty Amine | researchgate.net |

Environmental Fate and Biodegradation Mechanisms of 13 Methylpentadecan 1 Amine

Aerobic Biodegradation Pathways of Long-Chain Alkylamines

Under aerobic conditions, the biodegradation of long-chain alkylamines is a well-documented process. oup.com Studies have shown that these compounds are readily biodegradable, with microorganisms in environments like activated sludge being capable of their complete mineralization. oup.comnih.gov

Microbial Degradation by Specific Bacterial Strains (e.g., Pseudomonas sp.)

Specific bacterial strains, particularly from the genus Pseudomonas, have been identified as key players in the degradation of long-chain alkylamines. oup.comnih.govnih.gov For instance, a strain identified as Pseudomonas sp. strain BERT, isolated from activated sludge, has been shown to utilize a wide range of primary alkylamines, including those with chain lengths from C3 to C18, as its sole source of nitrogen, carbon, and energy. nih.govnih.gov Another notable species is Rhodococcus erythropolis, which has also been isolated from topsoil and is capable of utilizing long-chain alkylamines. nih.govresearchgate.net

The substrate specificity of these bacteria can vary. Pseudomonas sp. strain BERT, for example, shows a preference for amines with alkyl chains ranging from 8 to 14 carbons. nih.govnih.gov The degradation of these compounds is an inducible process, meaning the necessary enzymes are synthesized by the bacteria in the presence of the alkylamine substrate. nih.gov

Table 1: Microbial Strains Involved in Long-Chain Alkylamine Degradation

| Microbial Strain | Source of Isolation | Substrate Range | Reference |

|---|---|---|---|

| Pseudomonas sp. strain BERT | Activated Sludge | Primary alkylamines (C3 to C18) | nih.govnih.gov |

| Pseudomonas stutzeri strain ZN6 | Soil and Active Sludge Mixture | Primary fatty amines (C4 to C18) | oup.comnih.gov |

| Rhodococcus erythropolis | Top Soil | Long-chain alkylamines | nih.govresearchgate.net |

C-N Cleavage Mechanisms and Subsequent Degradation to Fatty Acids

The primary mechanism for the aerobic biodegradation of long-chain alkylamines involves the cleavage of the carbon-nitrogen (C-N) bond. oup.comnih.govresearchgate.net This initial step is typically catalyzed by an alkylamine dehydrogenase enzyme. nih.govresearchgate.net This enzymatic reaction cleaves the C-N bond, resulting in the formation of the corresponding alkanal (aldehyde) and ammonium (B1175870). nih.govresearchgate.net

The resulting alkanal is then further oxidized by an alkanal dehydrogenase to form the corresponding fatty acid. nih.govresearchgate.net This fatty acid can then enter the well-established β-oxidation cycle, where it is progressively broken down to yield acetyl-CoA, which can be funneled into the central metabolic pathways of the microorganism for energy production and cell growth. nih.govresearchgate.neteuropa.eu The ammonium released during the initial C-N cleavage can be assimilated by the microorganism as a nitrogen source. nih.gov

Anaerobic Biodegradation under Denitrifying Conditions

While aerobic degradation is well-studied, long-chain alkylamines can also be biodegraded under anaerobic conditions, particularly in environments where nitrate (B79036) is available as a terminal electron acceptor (denitrifying conditions). oup.comnih.gov A newly isolated denitrifying bacterium, Pseudomonas stutzeri strain ZN6, has been shown to be capable of degrading a variety of even-numbered primary fatty amines with alkyl chains ranging from C4 to C18. oup.comnih.gov

This strain can utilize these alkylamines as the sole source of carbon, energy, and nitrogen, leading to their complete mineralization. oup.comnih.gov The proposed anaerobic degradation pathway is remarkably similar to the aerobic pathway, initiating with a C-N cleavage to form an alkanal, which is then oxidized to the corresponding fatty acid. oup.comnih.gov This fatty acid subsequently enters the β-oxidation cycle. oup.com In this process, nitrate is used as the electron acceptor and is reduced to nitrite. oup.comnih.gov The presence of a complete denitrifier, such as Castellaniella defragens, can slightly enhance the rate of anaerobic degradation by further processing the nitrite. oup.comnih.gov

Factors Influencing Biodegradation Rates and Extent in Environmental Matrices

Several factors can influence the rate and extent of the biodegradation of long-chain alkylamines like 13-Methylpentadecan-1-amine in various environmental matrices.

Bioavailability: The water solubility of long-chain alkylamines decreases with increasing chain length. nih.gov This limited bioavailability can be a rate-limiting factor for microbial degradation, as microorganisms can only degrade substances that are accessible to them. nih.govmicrobenotes.com In laboratory settings, the use of silica (B1680970) gel has been shown to facilitate the slow release of less soluble alkylamines, thereby enabling their degradation. europa.eu

Microbial Population: The presence and abundance of specific microbial populations equipped with the necessary enzymes are critical for degradation to occur. microbenotes.comsparkoncept.com The diversity and activity of these microorganisms are influenced by environmental conditions. sparkoncept.com

Environmental Conditions: Factors such as temperature, pH, and oxygen availability play a significant role. sparkoncept.comfiveable.me Microbial activity generally increases with warmer temperatures, up to an optimal point. sparkoncept.com The availability of oxygen determines whether aerobic or anaerobic pathways will dominate. sparkoncept.com

Chemical Structure: The structure of the alkylamine itself can affect its biodegradability. While significant differences in the biodegradability of alkylamines with varying chain lengths are not always expected based on the degradation pathway, factors like bioavailability and potential biocidal effects at high concentrations can lead to variations in observed degradation rates. nih.govfiveable.me Long-chain alkylamines with more than 14 carbon atoms have been observed to be oxidized at a lower rate, likely due to their low bioavailability. nih.govresearchgate.net

Table 2: Factors Affecting Biodegradation of Long-Chain Alkylamines

| Factor | Influence on Biodegradation | Reference |

|---|---|---|

| Bioavailability | Decreased water solubility of longer chains can limit microbial access and slow down degradation rates. | nih.goveuropa.eu |

| Microbial Population | Presence of specific degraders (e.g., Pseudomonas sp.) is essential. Abundance and diversity impact overall degradation capacity. | microbenotes.comsparkoncept.com |

| Temperature | Influences microbial metabolic rates; warmer temperatures generally accelerate biodegradation. | sparkoncept.com |

| Oxygen Availability | Determines the dominant degradation pathway (aerobic vs. anaerobic). | sparkoncept.com |

| pH | Affects enzyme activity and microbial growth. | microbenotes.comsparkoncept.com |

| Alkyl Chain Length | Can influence bioavailability and potential toxicity, with very long chains sometimes showing slower degradation. | nih.govresearchgate.net |

Abiotic Degradation Processes in Environmental Systems

While biodegradation is the primary fate of long-chain alkylamines, abiotic degradation processes can also play a role, particularly in the atmosphere. canada.caieaghg.org Due to the lack of functional groups that can absorb light, photolytic degradation in water is considered unlikely for long-chain aliphatic amines. canada.ca Similarly, hydrolysis is not expected as they lack hydrolysable groups. canada.ca

In the atmosphere, however, these compounds are likely to be degraded through reactions with hydroxyl radicals (OH) during the day and nitrate radicals (NO3) at night. ssethermal.com These reactions can lead to the formation of various degradation products. ieaghg.orgssethermal.com

Emerging Applications and Research Frontiers for Branched Primary Alkylamines in Materials Science and Catalysis

Role in Supramolecular Chemistry and Organized Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The amphiphilic nature of 13-Methylpentadecan-1-amine, with its polar amine head and nonpolar branched alkyl tail, makes it an ideal candidate for forming organized assemblies in various solvents.

The primary amine group can be protonated to form an alkylammonium salt, enhancing its solubility in polar solvents and its ability to act as a hydrophilic head group. In aqueous systems, these molecules are expected to self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. Depending on conditions such as concentration, pH, and temperature, various structures can be formed. Studies on general alkylammonium chlorides have shown that multi-bilayer and multi-lamellar vesicle structures tend to appear when the hydrophobic chain contains 10 or more carbon atoms.

The branched nature of the alkyl chain in this compound is expected to influence the packing of these molecules within the assemblies. Compared to their linear counterparts, branched chains can disrupt ordered packing, leading to more fluid structures or different phase behaviors. This branching can affect the critical micelle concentration (CGC) and the morphology of the resulting aggregates. Research on other branched-chain molecules has confirmed that while the fundamental driving forces like hydrogen bonding and hydrophobic effects remain crucial, the molecular structure of the tail-groups significantly influences the properties of the resulting supramolecular materials. nih.gov

Furthermore, these amines can form self-assembled monolayers (SAMs) on solid substrates. For instance, long-chain alkylamines are known to form organized layers on silicate (B1173343) surfaces. The amine headgroup can bind to the surface, while the alkyl chains orient themselves away from it. The branching in the chain would likely result in a less densely packed and more disordered monolayer compared to a linear chain of a similar length, which could be advantageous for creating surfaces with specific wetting or friction properties. acs.org

Table 1: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Force(s) | Potential Application |

|---|---|---|

| Micelles | Hydrophobic Effect | Solubilization of nonpolar substances, microreactors |

| Vesicles/Liposomes | Hydrophobic Effect, Hydrogen Bonding | Drug delivery systems, model cell membranes |

| Inverted Micelles | Hydrogen Bonding, Dipole-Dipole | Solubilization of water in nonpolar solvents, nanoreactors |

Precursors in Polymer Synthesis and Advanced Materials Development

Primary amines are versatile building blocks in polymer chemistry. Although specific examples using this compound are not documented, its primary amine group allows it to participate in various polymerization reactions to create polymers with unique properties conferred by its long, branched alkyl chain.

One of the most direct applications is in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyamide would feature long, hydrophobic side chains, which could significantly lower the polymer's melting point and crystallinity while increasing its solubility in organic solvents and conferring water-repellent properties to the material.

Another potential route is to first modify the amine. For example, it could be reacted with an acrylate (B77674) or methacrylate (B99206) to form a monomer suitable for free-radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP). ethz.chmdpi.com Polymerizing such a monomer would yield a polymer with pendant 13-methylpentadecyl groups, creating a comb-like architecture. These side chains could act as "solid solvents," influencing the thermal and mechanical properties of the bulk material. The synthesis of hyperbranched polymers using amine-containing monomers is a known strategy, and the use of a this compound derivative could lead to novel, stimuli-responsive materials. mdpi.com

The amine group can also function as an initiator or a chain transfer agent in certain types of polymerization, or it can be used to functionalize existing polymers, grafting the lipophilic branched chain onto a pre-existing backbone.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of Amine | Resulting Polymer Type | Key Property from Alkyl Chain |

|---|---|---|---|

| Condensation Polymerization | Monomer (with diacid) | Polyamide | Hydrophobicity, Lowered Crystallinity |

| Radical Polymerization | Modified into Monomer (e.g., acrylamide) | Vinyl Polymer (e.g., Polyacrylamide) | Pendent Hydrophobic Groups, Modified Tg |

| Ring-Opening Polymerization | Initiator (for epoxides, etc.) | Polyether, Polyester | End-functionalized Polymer |

Ligands and Catalysts in Organic Transformations and Organometallic Chemistry

The lone pair of electrons on the nitrogen atom allows primary amines to act as ligands, coordinating to metal centers to form catalysts for a wide range of organic reactions. The specific structure of the ligand is critical in determining the catalyst's activity, selectivity, and solubility. nih.gov

This compound, when used as a ligand, would primarily influence the catalyst through two mechanisms: steric hindrance and solubility. The long, bulky alkyl group would create a sterically demanding environment around the metal center. This can be beneficial in controlling selectivity, for instance, by favoring the formation of one stereoisomer over another or by directing a reaction to a less hindered site on a substrate.

The significant nonpolar character of the C16 chain would render the resulting metal complex highly soluble in nonpolar organic solvents, which is advantageous for homogeneous catalysis in such media. This is particularly useful for reactions involving nonpolar substrates. While many catalytic systems use phosphine (B1218219) or N-heterocyclic carbene ligands, simple amine ligands are crucial in various transformations, including certain palladium-catalyzed cross-coupling reactions and photoredox catalysis. rsc.orggoogleapis.comgoogle.com For example, long-chain amines have been proposed as additives to improve the efficiency of certain catalytic systems by modifying the catalyst's environment. rsc.org

Table 3: Potential Roles of this compound as a Ligand in Catalysis

| Catalytic System | Metal Center | Potential Role of Amine Ligand | Anticipated Benefit |

|---|---|---|---|

| Cross-Coupling Reactions | Palladium (Pd), Copper (Cu) | Stabilize metal center, enhance solubility | Improved catalyst performance in nonpolar media |

| Hydrogenation/Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Modulate electronic/steric properties | Control of chemo- or stereoselectivity |

| Polymerization | Various Transition Metals | Control polymer chain growth and structure | Synthesis of polymers with specific tacticity |

Intermediates in the Synthesis of Complex Organic Molecules (e.g., N-heterocycles)

Primary amines are fundamental intermediates in synthetic organic chemistry, serving as versatile nucleophiles and building blocks. this compound can be employed to introduce its unique C16 branched alkyl chain into a wide variety of more complex molecules, including biologically active compounds and N-heterocycles.

A key reaction is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. This is one of the most powerful methods for forming C-N bonds and could be used to attach the 13-methylpentadecyl group to a diverse range of molecular scaffolds. nih.gov The synthesis of α-branched amines, which are important motifs in pharmaceuticals, often relies on such multicomponent reactions. acs.org

The amine can also undergo acylation with acyl chlorides or anhydrides to form amides, which are themselves important functional groups and intermediates. Furthermore, primary amines are precursors in the synthesis of various nitrogen-containing heterocycles. Depending on the reaction partner and conditions, it could be incorporated into rings like pyrroles, imidazoles, or pyrimidines, where the long alkyl chain would confer significant lipophilicity to the final product.

Table 4: this compound as a Synthetic Intermediate

| Reaction Type | Reagent Class | Product Class | Purpose of Amine |

|---|---|---|---|

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Introduce C16 branched alkyl group |

| Acylation | Acyl Halides, Anhydrides | Amides | Form amide linkage with C16 chain |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Further functionalize the nitrogen atom |

Functionalization of Nanomaterials for Research Applications

The surface functionalization of nanoparticles is a crucial strategy for tailoring their properties for specific applications in research and technology. nih.govrsc.org Attaching molecules to the surface of a nanoparticle can control its solubility, stability, biocompatibility, and interaction with its environment. nih.gov

This compound is an excellent candidate for the surface modification of various nanomaterials, including metal oxides (e.g., SiO₂, TiO₂), quantum dots, and magnetic nanoparticles. mdpi.com The primary amine group can be covalently attached to surfaces that have been pre-functionalized with reactive groups like epoxides or carboxylic acids. Alternatively, it can be attached through silanization by first reacting it with a silane (B1218182) coupling agent.

Once grafted onto a nanoparticle surface, the long, branched alkyl chains would form a hydrophobic layer. This has several potential applications:

Dispersibility: It would allow inorganic nanoparticles, which are often hydrophilic, to be stably dispersed in nonpolar organic solvents or polymer matrices, which is essential for creating nanocomposites.

Biocompatibility: For biomedical applications, a hydrophobic surface can facilitate interaction with cell membranes. Functionalization can be a key step toward improving cellular uptake or designing specific delivery systems. nih.gov

Controlled Release: The hydrophobic layer could act as a barrier to control the release of molecules encapsulated within porous nanoparticles.

Long-chain amines have been widely used for such purposes, and the branched nature of this compound could provide a less crystalline, more fluid-like surface coating compared to linear analogues like octadecylamine. acs.org

Table 5: Functionalization of Nanomaterials with this compound

| Nanomaterial Type | Functionalization Method | Resulting Surface Property | Potential Research Application |

|---|---|---|---|

| Silica (B1680970) Nanoparticles (SiO₂) | Silanization (e.g., with APTES followed by coupling) | Hydrophobic, Organophilic | Filler for polymer composites, stationary phase in chromatography |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Direct coupling to surface carboxyl groups | Hydrophobic | Dispersible magnetic fluids, targeted delivery in non-aqueous media |

| Quantum Dots (e.g., CdSe) | Ligand exchange | Hydrophobic, Improved Photostability | Dispersible probes for bio-imaging in lipid environments |

Q & A

Q. Example Workflow :

Identify outlier data points.

Re-run assays with fresh batches.

Statistically analyze intra- and inter-lab variability (e.g., ANOVA) .

What computational approaches are used to model the interactions of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : To study binding kinetics and conformational flexibility in lipid bilayers or protein pockets.

- Docking Studies : Use software like AutoDock Vina to predict binding affinities, validated against experimental IC₅₀ values .

- QSAR Modeling : Corrogate structural features (e.g., alkyl chain length, amine position) with bioactivity data to guide analog design .

Key Consideration : Ensure force fields and solvent models match experimental conditions (e.g., aqueous vs. membrane environments) .

What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

Q. Advanced Research Focus

- Non-linear Regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, reporting 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. Example Analysis :

| Concentration (μM) | Response (%) | SEM |

|---|---|---|

| 1 | 20 | ±2.1 |

| 10 | 65 | ±3.4 |

| 100 | 92 | ±1.8 |

How can researchers optimize the purification of this compound when faced with low yields?

Q. Advanced Research Focus

- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (hexane) systems for recrystallization .

- Chromatography : Use flash chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) to separate amine derivatives .

- Derivatization : Convert the amine to a crystalline salt (e.g., hydrochloride) for improved isolation .

Troubleshooting : Monitor reaction progress via TLC or inline IR to identify incomplete reactions or side products .

What are the best practices for ensuring reproducibility in the synthesis of this compound?

Q. Basic Research Focus

- Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps) and reagent grades .

- Raw Data Archiving : Include NMR raw files, chromatograms, and spectral assignments in supplementary materials .

- Collaborative Validation : Share samples with independent labs for cross-validation of purity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.